
tert-Butyl 4-(diethylamino)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(diethylamino)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H28N2O2 . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(diethylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and diethylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(diethylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines are used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, tert-Butyl 4-(diethylamino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of piperidine-based pharmaceuticals .
Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It serves as a model compound for understanding the interactions of piperidine-based drugs with biological targets .
Medicine: this compound is used in the development of new pharmaceuticals, particularly those targeting the central nervous system. Its derivatives have shown potential as analgesics and anesthetics .
Industry: In the chemical industry, this compound is used as an intermediate in the production of various fine chemicals and pharmaceuticals. It is also used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(diethylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors in the central nervous system, modulating their activity and leading to various pharmacological effects . The exact pathways and molecular targets depend on the specific derivative and its intended use .
Comparison with Similar Compounds
- tert-Butyl 4-amino-1-piperidinecarboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Comparison: tert-Butyl 4-(diethylamino)piperidine-1-carboxylate is unique due to its diethylamino group, which imparts specific chemical and pharmacological properties. Compared to similar compounds, it has distinct reactivity and biological activity, making it valuable in various research and industrial applications .
Biological Activity
tert-Butyl 4-(diethylamino)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a tert-butyl group, and a diethylamino moiety, which contribute to its unique properties and biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that this compound interacts with specific molecular targets, influencing various cellular signaling pathways. Its mechanism primarily involves:
- Enzyme Interaction : The compound may inhibit or activate enzymes that play crucial roles in metabolic pathways.
- Receptor Binding : It is hypothesized to bind to neurotransmitter receptors, potentially affecting neurotransmission and cellular responses.
Biological Activity
The biological activities of this compound have been investigated through various studies:
- Anticancer Activity : In vitro studies have shown that this compound can inhibit cell proliferation in cancer cell lines. For instance, treatment with the compound resulted in a significant decrease in the growth of U251 glioblastoma cells, suggesting its potential as an anticancer agent .
- Neuropharmacological Effects : The diethylamino group enhances the lipophilicity of the compound, which may facilitate its ability to cross the blood-brain barrier. This property suggests potential applications in treating neurological disorders .
- Gene Regulation : Transcriptome analysis revealed that treatment with this compound led to significant changes in gene expression profiles associated with cancer progression and inflammatory responses .
Table 1: Summary of Biological Activities
Detailed Findings
- In a study focused on glioblastoma cells, treatment with this compound at concentrations above its IC50 resulted in reduced levels of inositol phosphates, indicating modulation of signaling pathways involved in cell growth .
- A separate investigation into its pharmacokinetics revealed favorable absorption characteristics, suggesting that modifications to enhance bioavailability could further improve its therapeutic potential .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(tert-butyl)-3-(dimethylaminomethyl)piperidine-1-carboxamide | Dimethylamino group positioned differently | Similar anticancer properties |
tert-Butyl methyl(piperidin-4-ylmethyl)carbamate | Lacks diethylamino moiety | Lower neuropharmacological effects |
Properties
IUPAC Name |
tert-butyl 4-(diethylamino)piperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-6-15(7-2)12-8-10-16(11-9-12)13(17)18-14(3,4)5/h12H,6-11H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLULEDXETYEYPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCN(CC1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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